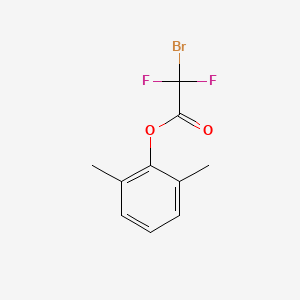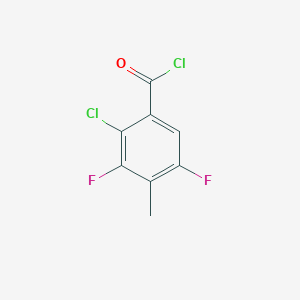
2-Chloro-3,5-difluoro-4-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,5-difluoro-4-methylbenzoyl chloride: is an organic compound with the molecular formula C8H4ClF2O . It is a derivative of benzoyl chloride, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-difluoro-4-methylbenzoyl chloride typically involves the chlorination of 2-Chloro-3,5-difluoro-4-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-difluoro-4-methylbenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Chloro-3,5-difluoro-4-methylbenzoic acid.
Reduction: It can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
2-Chloro-3,5-difluoro-4-methylbenzoic acid: Formed from hydrolysis.
Benzyl alcohol: Formed from reduction.
Scientific Research Applications
2-Chloro-3,5-difluoro-4-methylbenzoyl chloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-difluoro-4-methylbenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzoyl chloride
- 3,5-Difluorobenzoyl chloride
- 4-Methylbenzoyl chloride
Comparison
2-Chloro-3,5-difluoro-4-methylbenzoyl chloride is unique due to the combined presence of chlorine, fluorine, and methyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of compounds that require specific reactivity and selectivity. Compared to its analogs, it offers a balance of reactivity and stability, which is advantageous in various chemical transformations .
Properties
CAS No. |
103877-23-2 |
|---|---|
Molecular Formula |
C8H4Cl2F2O |
Molecular Weight |
225.02 g/mol |
IUPAC Name |
2-chloro-3,5-difluoro-4-methylbenzoyl chloride |
InChI |
InChI=1S/C8H4Cl2F2O/c1-3-5(11)2-4(8(10)13)6(9)7(3)12/h2H,1H3 |
InChI Key |
BYPKTWKYWVTOFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1F)Cl)C(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)
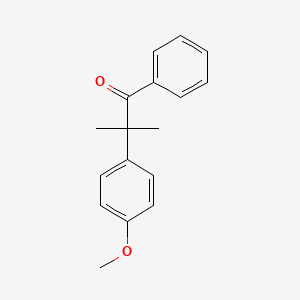
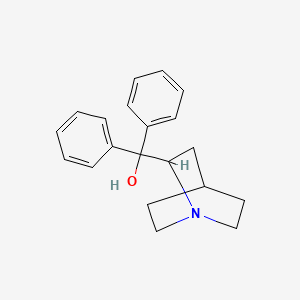
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)
![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)
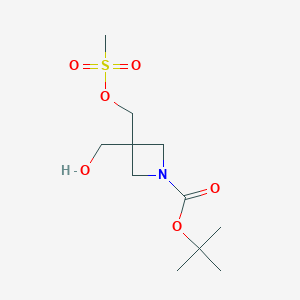
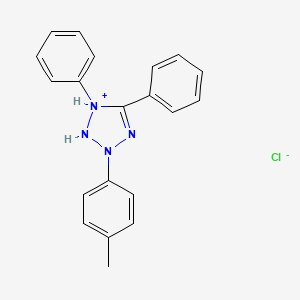
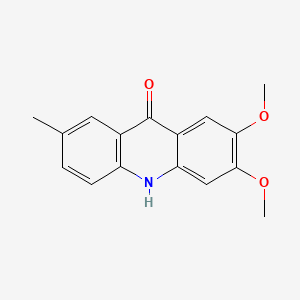

![5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine](/img/structure/B14135577.png)
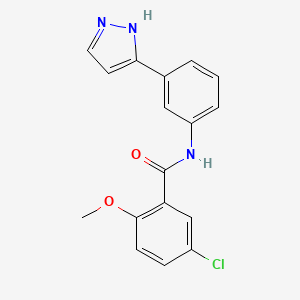
![Bicyclo[4.2.1]nonan-3-one](/img/structure/B14135600.png)
